molecular formula C24H20INO4 B557883 Fmoc-4-iodo-L-phenylalanine CAS No. 82565-68-2

Fmoc-4-iodo-L-phenylalanine

Cat. No. B557883
CAS RN: 82565-68-2
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-QFIPXVFZSA-N
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Description

Fmoc-4-iodo-L-phenylalanine is a chemical compound with the molecular formula C24H20INO4 . It is a white powder used as a building block for peptide synthesis and the synthesis of a phosphotyrosine mimetic . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Fmoc-4-iodo-L-phenylalanine can be synthesized from 9-Fluorenylmethyl chloroformate and 4-IODO-D-PHENYLALANINE . The Phe (4-I) residue can be converted into a wide variety of substituted phenylalanines by Heck coupling or Suzuki coupling .


Molecular Structure Analysis

The molecular weight of Fmoc-4-iodo-L-phenylalanine is 513.32 g/mol . Its molecular structure is represented by the SMILES string: OC(=O)C@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

Fmoc-4-iodo-L-phenylalanine is used in the synthesis of peptides carrying a radio-label . It is also used in the synthesis of a phosphotyrosine mimetic .


Physical And Chemical Properties Analysis

Fmoc-4-iodo-L-phenylalanine is a white powder with a melting point of 200 - 220 °C . It has an optical rotation of [a]D20 = -14 to -16 ° (C=1 in DMF) . It is sparingly soluble in water (6.7E-4 g/L at 25°C) .

Scientific Research Applications

  • Synthesis and Application in Peptide Synthesis : Fmoc-protected amino acids, including Fmoc-4-iodo-L-phenylalanine, are suitable for use in automated solid-phase peptide synthesis (Deboves, Montalbetti, & Jackson, 2001).

  • Influence on Self-Assembly and Hydrogelation : The incorporation of halogen substituents like iodine on the aromatic side-chain of Fmoc-phenylalanine enhances its self-assembly into amyloid-like fibrils and promotes hydrogelation in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).

  • Signal Transduction Studies : Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine, a phosphotyrosyl mimetic, is used in signal transduction studies (Yao, Gao, Voigt, Ford, & Burke, 1999).

  • Antibacterial Composite Materials : Fmoc-pentafluoro-l-phenylalanine, a derivative of Fmoc-4-iodo-L-phenylalanine, has been used to develop antibacterial and anti-inflammatory biomedical materials (Schnaider et al., 2019).

  • Native Chemical Ligation : Fmoc-4-iodo-L-phenylalanine has been utilized in native chemical ligation methods for peptide synthesis (Crich & Banerjee, 2007).

  • Hydrogelation Promoted by Phenylalanine Derivatives : Fmoc-protected pentafluorophenylalanine (a derivative of Fmoc-4-iodo-L-phenylalanine) efficiently self-assembles and forms hydrogels in water, which is crucial for designing small molecule hydrogelators with novel properties (Ryan, Anderson, Senguen, Youngman, & Nilsson, 2010).

  • Synthesis of Biotinylated Amino Acids : Fmoc-4-iodo-L-phenylalanine has been used in the synthesis of biotinylated amino acids, which are important in biochemical and medical research (Feng, Li, Kang, & Liu, 2010).

  • Fabrication of Hydrogels with Silver Ions for Antibacterial Properties : Fmoc-4-iodo-L-phenylalanine-based hydrogels, incorporated with silver ions, have shown promising antibacterial properties, making them suitable for biomedical applications (Zhao, Wahid, Zhao, Wang, Wang, Yanyan, Jia, & Zhong, 2021).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375792
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-iodo-L-phenylalanine

CAS RN

82565-68-2
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K Kodama - 2007 - olfactory.air-nifty.com
ABSTRACT Development of CC bond forming reactions has been a main topic in organic chemistry ever since the first CC bond formation in 1845. In the last three decades, …
Number of citations: 0 olfactory.air-nifty.com
E Morera, G Ortar - Bioorganic & medicinal chemistry letters, 2000 - Elsevier
… 17 in 80% yield by carbonylative coupling between N-Fmoc-4-iodo-l-phenylalanine benzyl ester (4) 18 and N-Boc-4-trimethylstannyl-l-phenylalanine methyl ester (5) 7o (Scheme 1). …
Number of citations: 27 www.sciencedirect.com
V Boucard, K Larrieu, N Lubin-Germain, J Uziel… - Synlett, 2003 - thieme-connect.com
… N-Fmoc-4-iodo-l-phenylalanine heptyl ester 4 was obtained as a white solid (8.34 g, 86%), mp 54-55 C. [α] D 20 +22.8 (c 1.1, CHCl 3 ). IR (KBr): 1690, 1726, 2924, 3321 cm -1 . …
Number of citations: 10 www.thieme-connect.com
I Tranchant, L Vera, B Czarny, M Amoura, E Cassar… - Chemistry & Biology, 2014 - cell.com
Matrix metalloproteinases (MMPs) are a large family of zinc-dependent endoproteases that catalyze cleavage of extracellular matrix and nonmatrix proteins. MMPs play a role in tissue …
Number of citations: 28 www.cell.com
JE Picket - 2014 - search.proquest.com
… (lg, 1.948 mmol) [aka, Fmoc-4-iodo-L-phenylalanine] magnetically stirred in anhydrous 1,4-… dry 10 mL microwave reaction vial, Fmoc-4-iodo-L-phenylalanine-benzyl ester (aka, benzyl …
Number of citations: 0 search.proquest.com
A Gironda-Martínez, ÉMD Gorre, L Prati… - Journal of Medicinal …, 2021 - ACS Publications
… In a 25 mL round-bottom flask, N-Fmoc-4-iodo-l-phenylalanine (200 mg; 0.39 mmol, 1 equiv), phenylacetylene (128.4 μL, 1.17 mmol, 3 equiv), 4-dimethylaminopyridine (143 mg, 1.17 …
Number of citations: 4 pubs.acs.org
GW Starkey - 1998 - search.proquest.com
… yV-acetyl-4-iodo-L-phenylalanine methyl ester, (trimethylstannyl)diphenylphosphine, and N-Fmoc-4-iodo-L-phenylalanine were synthesized according to literature procedures.2 ,3 ,6 …
Number of citations: 0 search.proquest.com
H Ding, S Kothandaraman, L Gong, CL Wright, Q Pan… - Molecules, 2019 - mdpi.com
… The preparation of HN17 required that the final coupling be performed by replacing amino acid N-Fmoc-O-tert-butyl-L-threonine by Fmoc-4-Iodo-L-Phenylalanine. The removal of Fmoc …
Number of citations: 4 www.mdpi.com
V Sabadasch, S Dachwitz, Y Hannappel, T Hellweg… - …, 2022 - thieme-connect.com
… Fmoc-4-iodo-l-phenylalanine or Fmoc-7-bromo-l-tryptophan (1.2 equiv) was coupled to the N α -deprotected peptide on resin with HATU (1.2 equiv) and DIEA (2.4 equiv) in DMF at …
Number of citations: 7 www.thieme-connect.com
SO Ugalde, K Wallraven, A Speer, W Bitter… - Biochemical …, 2020 - Elsevier
… L-Phe(4-TMS-acetylene)-L-Phe(4-TMS-acetylene)-OMe (62ámg, 0.12ámmol, 1 equiv) as dipeptide, which was which was obtained by initial coupling of Fmoc-4-iodo-L-phenylalanine …
Number of citations: 3 www.sciencedirect.com

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